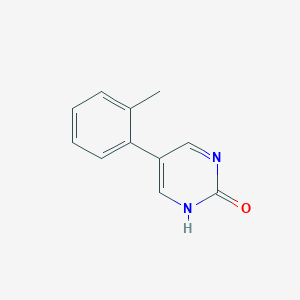

5-(o-tolyl)Pyrimidin-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

1111108-27-0 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-(2-methylphenyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C11H10N2O/c1-8-4-2-3-5-10(8)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14) |

InChI Key |

IFFPXCKEASRDLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CNC(=O)N=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of 5-(o-tolyl)pyrimidin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 5-(o-tolyl)pyrimidin-2-ol and related pyrimidine derivatives. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from closely related analogs, such as 5-(p-tolyl) and other substituted pyrimidin-2-ol derivatives, to illustrate the principles and expected outcomes of spectroscopic analysis. This approach provides a robust framework for researchers working on the synthesis and characterization of novel pyrimidine-based compounds.

Introduction to Pyrimidine Derivatives

Pyrimidine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry. They form the core structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA[1]. The diverse biological activities of pyrimidine derivatives, including antimicrobial, antiviral, and anticancer properties, have made them a focal point for drug discovery and development[1]. The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of their pharmacological profiles. The characterization of these molecules is crucial for confirming their chemical structures and ensuring their purity.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for a representative pyrimidine derivative, Ethyl 4-(p-tolyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, based on available literature[2]. This data serves as a reference for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data of a Representative 5-Aryl-Pyrimidin-2-ol Analog [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.22 | brs | 1H | NH |

| 7.71 | brs | 1H | NH |

| 7.11 | m | 4H | Ar-H |

| 5.19 | s | 1H | CH |

| 4.30 | q | 2H | OCH₂ |

| 2.34 | s | 3H | Ar-CH₃ |

| 2.32 | s | 3H | CH₃ |

| 1.30 | t | 3H | CH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of a Representative 5-Aryl-Pyrimidin-2-ol Analog [2]

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C=O (ester) |

| 150.6 | C=O (pyrimidine) |

| 147.3 | C (pyrimidine) |

| 140.3 | C (aromatic) |

| 136.4 | C (aromatic) |

| 128.8 | CH (aromatic) |

| 126.8 | CH (aromatic) |

| 106.0 | C (pyrimidine) |

| 61.0 | OCH₂ |

| 55.7 | CH |

| 21.3 | Ar-CH₃ |

| 18.3 | CH₃ |

| 14.5 | CH₂CH₃ |

Table 3: IR Spectroscopic Data of a Representative 5-Aryl-Pyrimidin-2-ol Analog [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3477 | N-H stretching |

| 2971 | C-H stretching (aliphatic) |

| 1729 | C=O stretching (ester) |

| 1640 | C=O stretching (pyrimidine) |

Table 4: Mass Spectrometry Data of a Representative 5-Aryl-Pyrimidin-2-ol Analog [2]

| m/z | Assignment |

| 274 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 1% tetramethylsilane (TMS) as an internal standard[3].

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer[4].

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number of different types of protons and their chemical environments. Integration of the signals provides the ratio of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

-

¹³C NMR Spectroscopy: Obtain the carbon NMR spectrum to identify the number of different types of carbon atoms in the molecule.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk[5].

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer[5].

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum. The characteristic absorption bands correspond to the vibrational frequencies of specific functional groups within the molecule[6].

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer[7].

-

Data Acquisition: Introduce the sample solution into the ESI source where it is ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragmentation patterns that can help in structure elucidation[7].

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance of the sample solution over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is a characteristic property of the compound's chromophore.

Signaling Pathways and Experimental Workflows

Pyrimidine derivatives are known to be involved in various biological signaling pathways. For instance, they can act as inhibitors of cell proliferation by interfering with pyrimidine metabolism.

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation.

The pyrimidine salvage pathway is a critical metabolic route for the synthesis of nucleotides.

Caption: Overview of the pyrimidine salvage pathway for nucleotide synthesis.[8]

References

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ijirset.com [ijirset.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(o-tolyl)pyrimidin-2-ol is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include roles as anticancer, antiviral, and antimicrobial agents.[1] The structural characterization of these compounds is crucial for understanding their mechanism of action, metabolism, and for the development of new therapeutic agents.

Mass spectrometry is a powerful analytical technique for the determination of the molecular weight and structure of organic compounds.[2] This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, including detailed experimental protocols, plausible fragmentation patterns, and a discussion of the compound's potential role in a biological signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the analysis and development of pyrimidine-based compounds.

Predicted Mass Fragmentation Pattern

The fragmentation of this compound under electron impact (EI) ionization is predicted to proceed through several key pathways, primarily involving cleavages of the pyrimidine ring and the bond connecting the tolyl group. The molecular ion peak is expected to be prominent due to the stability of the aromatic systems.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Proposed Structure | Relative Abundance (%) |

| 186.21 | [M]+• | This compound | 100 |

| 185.20 | [M-H]+ | Loss of a hydrogen radical | 85 |

| 157.18 | [M-CHO]+ | Loss of a formyl radical | 45 |

| 129.16 | [M-C3H3N2O]+ | Cleavage of the pyrimidine ring | 30 |

| 91.12 | [C7H7]+ | Tropylium ion (from tolyl group) | 60 |

| 65.09 | [C5H5]+ | Loss of acetylene from tropylium ion | 25 |

Experimental Protocols

A detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This method is suitable for the quantification of the compound in complex matrices such as plasma or cell lysates.[3][4]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis.[5][6][7][8][9]

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Extraction (from Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 187.2 -> 91.1 (hypothetical, requires experimental optimization).

-

MRM Transition for Internal Standard: To be determined based on the chosen standard.

-

Visualizations

Proposed Mass Fragmentation Pathway

Caption: Proposed mass fragmentation pathway for this compound.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway Inhibition

Many pyrimidine derivatives are known to act as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase, thereby blocking downstream signaling events that lead to cell proliferation.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Aryl-Pyrimidin-2-ols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-aryl-pyrimidin-2-ols, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, tautomerism, and key physicochemical parameters such as acidity (pKa), lipophilicity (logP/logD), and solubility. The guide also includes detailed experimental protocols for the determination of these properties and visual representations of a relevant signaling pathway and a typical experimental workflow.

Introduction to 5-Aryl-Pyrimidin-2-ols

5-Aryl-pyrimidin-2-ols are a scaffold of considerable interest in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET). A thorough understanding of these properties is therefore essential for the rational design and development of new therapeutic agents based on this scaffold.

A key characteristic of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (pyrimidin-2-ol) and keto (pyrimidin-2-one) forms. The predominant tautomer can significantly influence the molecule's hydrogen bonding capacity, polarity, and, consequently, its interactions with biological targets and its overall physicochemical behavior.

Data Presentation: Physicochemical Properties

Due to the limited availability of a consolidated experimental dataset for a homologous series of 5-aryl-pyrimidin-2-ols in the public domain, the following tables present illustrative data. These values are based on general principles of physical organic chemistry and trends observed for similar heterocyclic compounds and should be considered representative examples.

Table 1: Acidity (pKa) and Lipophilicity (logP/logD) of Representative 5-Aryl-Pyrimidin-2-ols

| Compound ID | R-group (at para-position of aryl ring) | pKa (enol form) | Calculated logP (ClogP) | Experimental logD (pH 7.4) |

| 1a | -H | 8.5 | 2.1 | 2.0 |

| 1b | -CH₃ | 8.7 | 2.6 | 2.5 |

| 1c | -OCH₃ | 8.8 | 2.2 | 2.1 |

| 1d | -Cl | 8.1 | 2.8 | 2.7 |

| 1e | -CF₃ | 7.8 | 3.2 | 3.1 |

| 1f | -NO₂ | 7.5 | 2.0 | 1.9 |

Table 2: Aqueous Solubility of Representative 5-Aryl-Pyrimidin-2-ols

| Compound ID | R-group (at para-position of aryl ring) | Thermodynamic Solubility (µg/mL) at 25°C |

| 1a | -H | 50 |

| 1b | -CH₃ | 35 |

| 1c | -OCH₃ | 45 |

| 1d | -Cl | 20 |

| 1e | -CF₃ | 15 |

| 1f | -NO₂ | 60 |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 5-aryl-pyrimidin-2-ols.

Determination of Acidity Constant (pKa)

The pKa of 5-aryl-pyrimidin-2-ols, which reflects the acidity of the hydroxyl group, can be determined by potentiometric titration or UV-Vis spectrophotometry.

3.1.1. Potentiometric Titration

-

Solution Preparation: Prepare a 0.01 M solution of the 5-aryl-pyrimidin-2-ol in a suitable co-solvent system (e.g., 50% v/v methanol/water) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a glass electrode. Place the solution in a thermostatted vessel at 25°C and bubble nitrogen gas through the solution to exclude atmospheric CO₂.

-

Titration: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), adding small increments of the titrant.

-

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.

3.1.2. UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffers of known pH values (e.g., from pH 2 to 12).

-

Solution Preparation: Prepare a stock solution of the 5-aryl-pyrimidin-2-ol in a suitable solvent (e.g., methanol). Dilute the stock solution to a final concentration (e.g., 50 µM) in each of the prepared buffers.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

-

Data Analysis: Identify the wavelength of maximum absorbance for both the protonated and deprotonated species. Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve can be fitted to the appropriate equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Determination of Lipophilicity (logP and logD)

Lipophilicity is a critical parameter that influences a drug's permeability across biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule between n-octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

3.2.1. Shake-Flask Method (for logP)

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Prepare a solution of the 5-aryl-pyrimidin-2-ol in the n-octanol phase (or aqueous phase) at a known concentration. Add an equal volume of the pre-saturated aqueous phase (or n-octanol phase).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

3.2.2. HPLC-Based Method (for logD)

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logD values at the same pH and run a gradient of the organic modifier. Plot the logarithm of the retention factor (k') versus the known logD values to generate a calibration curve. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: Inject the 5-aryl-pyrimidin-2-ol solution and determine its retention time under the same chromatographic conditions.

-

logD Determination: Calculate the k' for the test compound and use the calibration curve to determine its logD value.

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation.

3.3.1. Saturation Shake-Flask Method

-

Equilibration: Add an excess amount of the solid 5-aryl-pyrimidin-2-ol to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizations

Signaling Pathway: Inhibition of Src Kinase

Many pyrimidine derivatives are known to be kinase inhibitors. The following diagram illustrates the inhibition of the Src kinase signaling pathway by a generic 5-aryl-pyrimidin-2-ol derivative. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Tautomerism of 5-(o-tolyl)pyrimidin-2-ol in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 5-(o-tolyl)pyrimidin-2-ol in solution. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. Understanding and controlling the tautomeric preference of a molecule like this compound is therefore of significant scientific and pharmaceutical interest.

Introduction to the Tautomerism of this compound

This compound can exist in two primary tautomeric forms in solution: the lactam (keto) form, 5-(o-tolyl)pyrimidin-2(1H)-one, and the lactim (enol) form, this compound. The equilibrium between these two forms is influenced by a variety of factors, most notably the solvent, temperature, and pH. The o-tolyl substituent at the 5-position can also exert electronic and steric effects that may influence the position of the equilibrium.

The lactam form is generally more polar and is favored in polar protic solvents due to its ability to form strong hydrogen bonds. Conversely, the less polar lactim form may be more prevalent in nonpolar aprotic solvents.

Experimental Methodologies for Tautomeric Analysis

The study of tautomerism in solution relies on a combination of spectroscopic and computational techniques.

Spectroscopic Methods

UV/Vis Spectroscopy: This technique is used to determine the relative concentrations of the tautomers in different solvents. The lactam and lactim forms typically exhibit distinct absorption maxima. By analyzing the changes in the absorption spectra with varying solvent polarity, the equilibrium constant (KT) can be estimated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the dominant tautomeric form. The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the tautomeric state. For instance, the chemical shift of the proton attached to N1 or O2 can be a clear indicator. In some cases, if the interconversion is slow on the NMR timescale, separate signals for both tautomers may be observed.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the relative stabilities of the tautomers in the gas phase and in different solvents (using implicit or explicit solvent models). These calculations provide insights into the energetic differences between the tautomers and can help in the interpretation of experimental spectroscopic data.

Quantitative Data on Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Constant (KT = [lactim]/[lactam]) of this compound in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | KT (Hypothetical) | Predominant Form |

| Dioxane | 2.2 | 1.5 | Lactim |

| Chloroform | 4.8 | 0.8 | Lactam |

| Acetonitrile | 37.5 | 0.3 | Lactam |

| Methanol | 32.7 | 0.1 | Lactam |

| Water | 80.1 | < 0.01 | Lactam |

Table 2: 1H NMR Chemical Shifts (δ, ppm) for Key Protons of this compound Tautomers in CDCl3 (Hypothetical)

| Proton | Lactam Form (ppm) | Lactim Form (ppm) |

| N1-H | 10.5 (broad) | - |

| O-H | - | 8.2 (broad) |

| H4/H6 | 8.1 | 7.9 |

| o-tolyl CH3 | 2.3 | 2.2 |

Experimental Protocols

Protocol for UV/Vis Spectroscopic Determination of KT

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar solvent where it is highly soluble (e.g., dioxane).

-

Preparation of Sample Solutions: Prepare a series of solutions in different solvents (e.g., dioxane, chloroform, acetonitrile, methanol, water) by diluting the stock solution to a final concentration of approximately 10-4 M.

-

UV/Vis Measurement: Record the UV/Vis absorption spectra for each solution over a wavelength range of 200-400 nm using a spectrophotometer.

-

Data Analysis: Identify the absorption maxima corresponding to the lactam and lactim forms. The equilibrium constant KT can be calculated using the following equation, assuming the molar absorptivities (ε) of the individual tautomers are known or can be estimated from model compounds: KT = ([Lactim])/([Lactam]) = (Aobs - Alactam) / (Alactim - Aobs) where Aobs is the observed absorbance at a specific wavelength, and Alactam and Alactim are the absorbances of the pure tautomers at that wavelength.

Protocol for 1H NMR Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of this compound (approx. 5-10 mg/mL) in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD).

-

NMR Measurement: Acquire 1H NMR spectra for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts and integration of the signals. The presence of a broad signal in the 10-12 ppm range is indicative of the N1-H proton of the lactam form. A broad signal in the 7-9 ppm range would suggest the O-H proton of the lactim form. The relative integrals of signals unique to each tautomer can be used to estimate their ratio.

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a typical experimental workflow for its investigation.

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 5-substituted pyrimidine derivatives, a class of compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. The pyrimidine scaffold, a key component of nucleic acids, offers a versatile platform for designing targeted inhibitors of various enzymes and receptors. Substitution at the 5-position of the pyrimidine ring has been a particularly fruitful strategy for modulating potency, selectivity, and pharmacokinetic properties.

This document details the SAR of 5-substituted pyrimidines as inhibitors of key biological targets, presents quantitative data in structured tables, provides detailed experimental protocols for their synthesis and evaluation, and visualizes key concepts through diagrams.

SAR of 5-Substituted Pyrimidines as Kinase Inhibitors

5-Substituted pyrimidines have emerged as a prominent scaffold in the development of kinase inhibitors. The strategic placement of various substituents at the 5-position can significantly influence binding affinity and selectivity for the target kinase.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Several 5-substituted pyrimidine derivatives have been investigated as inhibitors of key kinases in this pathway.

A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines has been explored for their dual inhibitory activity against PI3K and mTOR.[1] The structure-activity relationship studies revealed that substitution at the 7-position of the pyridopyrimidine core, which corresponds to the 5-position of a simpler pyrimidine system, significantly impacts kinase activity. For instance, the introduction of a chlorine or methyl group at this position led to derivatives with slightly enhanced activity compared to the unsubstituted analog.[1]

Table 1: SAR of 7-Substituted Pyrido[3,2-d]pyrimidines as PI3Kα Inhibitors [1]

| Compound | R7 | PI3Kα IC50 (nM) |

| 1 | H | 19 |

| 5 | Cl | 15 |

| 6 | CH3 | 17 |

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets. A novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives has been identified as potent Aurora A kinase inhibitors.[2]

Table 2: In Vitro Activity of 5-Substituted Pyrimidine Derivatives against Aurora A Kinase [3]

| Compound | R | Aurora A IC50 (nM) | cMYC Protein Level (%) |

| 1 | H | < 50 | 50 |

| 2 | F | < 50 | 45 |

| 3 | Cl | < 50 | 48 |

| 4 | CH3 | > 100 | 80 |

Note: cMYC protein levels were assessed in NCI-H82 cells at 1.0 μM compound concentration.

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer. A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines has been shown to be potent CDK9 inhibitors.[4] The SAR analysis highlighted the importance of the substituent at the C5-position of the pyrimidine core for both potency and selectivity.[4] For example, introducing a cyano group at the C5-position of a pan-CDK inhibitor resulted in a compound with a similar potency and selectivity profile.[4]

Table 3: SAR of 5-Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK Inhibitors [4]

| Compound | R' at C5 | CDK9 Ki (nM) | CDK1 Ki (nM) | CDK2 Ki (nM) |

| Ia | H | 1 | 2 | 6 |

| 12a | CN | 1 | 2 | 5 |

| 12e | F | 3 | 4 | 7 |

| 12f | Cl | 10 | 15 | 25 |

Experimental Protocols

The synthesis of 5-substituted pyrimidine derivatives often involves a multi-step process. A common strategy for synthesizing 2,4-diaminopyrimidines is outlined below.[5]

Scheme 1: General Synthesis of 2,4-Diaminopyrimidines

Synthesis of 2,4-diaminopyrimidines.

Protocol:

-

Step 1: Coupling Reaction. To a solution of 2,4,6-trichloropyrimidine in a suitable solvent (e.g., THF), add 3-amino-5-methyl pyrazole and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the C-4 substituted pyrimidine intermediate.

-

Step 2: Nucleophilic Aromatic Substitution. Dissolve the intermediate from Step 1 in a suitable solvent (e.g., 1-pentanol).

-

Add the desired aniline derivative and a base (e.g., triethylamine).

-

Heat the reaction mixture at an elevated temperature (e.g., 140 °C) for a specified time.

-

Cool the reaction mixture and purify the product by column chromatography to obtain the final 2,4-diaminopyrimidine derivative.

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using an in vitro kinase assay.

Protocol:

-

Reagents and Materials:

-

Target kinase enzyme

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer (containing MgCl2, DTT, etc.)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a microplate, add the kinase enzyme, substrate, and test compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the central role of the PI3K/AKT/mTOR pathway in cell regulation and how 5-substituted pyrimidines can inhibit this pathway.

Inhibition of the PI3K/AKT/mTOR pathway.

The process of conducting an SAR study involves a cyclical and iterative process of design, synthesis, and biological evaluation.

A typical SAR study workflow.

Conclusion

The 5-position of the pyrimidine ring is a critical handle for modulating the biological activity of this versatile scaffold. As demonstrated in this guide, systematic modifications at this position have led to the discovery of potent and selective inhibitors of various kinases involved in critical cellular processes. The presented data, protocols, and diagrams provide a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel 5-substituted pyrimidine derivatives with improved therapeutic profiles. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical promise into clinical success.

References

- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(o-tolyl)pyrimidin-2-ol Kinase Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 5-(o-tolyl)pyrimidin-2-ol, a representative pyrimidine-based kinase inhibitor, to its target kinases. We delve into the core computational techniques of molecular docking, pharmacophore modeling, and molecular dynamics simulations, offering detailed protocols for each. Furthermore, this guide presents a structured summary of representative quantitative data for pyrimidine derivatives and outlines the experimental validation through in vitro kinase inhibition assays. Visualizations of the computational workflow, a key signaling pathway, and the interplay of modeling techniques are provided to enhance understanding.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][2][3] The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, with several FDA-approved drugs featuring this core motif.[1][2] this compound represents a model compound for a class of small molecules designed to target the ATP-binding site of various kinases.

In silico modeling plays a pivotal role in modern drug discovery by providing atomic-level insights into ligand-target interactions, guiding the design and optimization of potent and selective inhibitors.[4] This guide details the application of key computational methods to understand and predict the binding of this compound to its kinase targets.

Computational Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4][5]

Experimental Protocol: Molecular Docking of this compound

-

Receptor Preparation:

-

Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.[6]

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).[4]

-

Define the binding site, typically a grid box encompassing the ATP-binding pocket.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software.

-

Perform energy minimization of the ligand structure.

-

Assign Gasteiger charges to the ligand atoms.[4]

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies (kcal/mol).

-

Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[8][9][10]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Ligand Set Preparation:

-

Compile a set of known active kinase inhibitors with diverse structures that include the pyrimidine scaffold.

-

Generate multiple low-energy conformers for each ligand.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features among the active ligands, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[8]

-

-

Pharmacophore Model Generation:

-

Model Validation:

-

Validate the generated model using a test set of known active and inactive compounds. A good model should be able to distinguish between the two.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and the persistence of interactions over time.[11][12]

Experimental Protocol: MD Simulation of the Kinase-Ligand Complex

-

System Preparation:

-

Start with the best-ranked docked pose of the this compound-kinase complex.

-

Place the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[13]

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

-

Production Run:

-

Run the production MD simulation for a sufficient timescale (e.g., 100 ns or more) to observe the stability of the complex.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability.

-

Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor the persistence of key protein-ligand interactions (e.g., hydrogen bonds) throughout the simulation.

-

Quantitative Data Summary

While specific binding data for this compound is not publicly available, the following table summarizes representative binding affinities and computational scores for structurally related pyrimidine-based kinase inhibitors against various kinases. This data provides a comparative baseline for expected potencies.

| Compound Class | Target Kinase | Binding Affinity (IC50/Ki/Kd, nM) | Computational Score (e.g., Docking Score, kcal/mol) | Reference |

| Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 (IC50) | Not Reported | |

| Pyrazolo[3,4-d]pyrimidine | BTK | 4.2 (IC50) | Not Reported | [3] |

| Pyrazolo[3,4-d]pyrimidine | BTK | 11.1 (IC50) | Not Reported | [3] |

| Thiazolo[5,4-d]pyrimidine | hA1 AR | 1.9 (Ki) | Not Reported | [14] |

| Thiazolo[5,4-d]pyrimidine | hA2A AR | 0.06 (Ki) | Not Reported | [14] |

| Pyrimidine Derivative | AKT2 (Wild Type) | - | -7.7 | |

| Pyrimidine Derivative | AKT2 (Y265N Mutant) | - | -8.7 | [4] |

| Pyrimidine Derivative | AKT2 (R274H Mutant) | - | -6.4 | [4] |

| Pyrimidine Derivative | AKT2 (R467W Mutant) | - | -7.1 | [4] |

Experimental Validation: In Vitro Kinase Inhibition Assay

Computational predictions must be validated through experimental assays. The in vitro kinase inhibition assay is a standard method to determine the potency of a compound against a specific kinase.[14][15][16][17]

Experimental Protocol: Radiometric Kinase Inhibition Assay

-

Reaction Setup:

-

Initiation and Incubation:

-

Termination and Detection:

-

Data Analysis:

-

Quantify the band intensities to determine the extent of kinase inhibition at each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[14]

-

Visualizations

In Silico Modeling Workflow

Caption: Workflow for in silico modeling of kinase binding.

PI3K/AKT/mTOR Signaling Pathway

Caption: PI3K/AKT/mTOR signaling pathway targeted by kinase inhibitors.

Interplay of Computational Methods

Caption: Logical relationship between core computational modeling methods.

Conclusion

In silico modeling is an indispensable tool in the discovery and development of novel kinase inhibitors. By integrating molecular docking, pharmacophore modeling, and molecular dynamics simulations, researchers can gain a deep understanding of the binding mechanisms of compounds like this compound. This knowledge facilitates the rational design of more potent and selective drug candidates. The computational predictions, when validated by in vitro experimental data, accelerate the drug discovery pipeline, ultimately contributing to the development of new therapeutics for a range of diseases.

References

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational evaluation of AKT2 mutations reveals R274H and R467W as potential drivers of protein instability and inhibitor resistance in cancer therapy | PLOS One [journals.plos.org]

- 5. youtube.com [youtube.com]

- 6. dovepress.com [dovepress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dovepress.com [dovepress.com]

- 13. youtube.com [youtube.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro protein kinase assay [bio-protocol.org]

- 16. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]

- 17. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Note: In Vitro Kinase Assay for the Characterization of 5-(o-tolyl)Pyrimidin-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The pyrimidine scaffold is a well-established core structure in the development of kinase inhibitors due to its ability to mimic the adenine ring of ATP, thereby interacting with the highly conserved ATP-binding site of kinases.[3] This application note provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of 5-(o-tolyl)Pyrimidin-2-ol, a novel pyrimidine derivative. The described method utilizes a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][4] This approach is universal for any kinase that uses ATP as a phosphate donor, requires no radioactive materials, and is amenable to high-throughput screening.[5]

Principle of the Assay

The protocol outlined below is based on the ADP-Glo™ Kinase Assay, a luminescent ADP detection method. The assay is performed in two steps. First, the kinase reaction is conducted by incubating the kinase, a substrate, ATP, and the test inhibitor (this compound). Upon completion, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which then drives a luciferase/luciferin reaction to produce a light signal. The luminescence generated is directly proportional to the amount of ADP formed and, therefore, to the kinase activity. A reduction in the luminescent signal in the presence of the inhibitor indicates its potency.

Experimental Workflow Diagram

References

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. abcam.com [abcam.com]

Application Notes and Protocols for Evaluating the Efficacy of 5-(o-tolyl)pyrimidin-2-ol

Disclaimer: As of October 2025, specific biological activity and mechanism of action data for 5-(o-tolyl)pyrimidin-2-ol are not publicly available. The following application notes and protocols are based on the known activities of similar pyrimidine-based compounds, which have demonstrated potential as both anticancer and antimicrobial agents. These protocols provide a comprehensive framework for the initial evaluation of this compound's efficacy.

Section 1: Anticancer Efficacy Evaluation

Many pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. One such family of kinases are the MAP kinase-interacting kinases (Mnks), which are involved in tumor progression and cell survival.[1][2] This section outlines a series of cell-based assays to investigate the potential anticancer effects of this compound, postulating a mechanism of action involving the inhibition of a kinase signaling pathway, such as the Mnk pathway.[3][4]

Hypothetical Signaling Pathway: Mnk2 in Cancer

The Mitogen-activated protein kinase (MAPK)-interacting kinase 2 (Mnk2) is a downstream effector of the ERK and p38 MAPK signaling pathways.[3][5] It phosphorylates the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis of factors involved in cell growth and proliferation.[2][6] Inhibition of Mnk2 is a potential therapeutic strategy for cancer.[1][2]

Cell Viability Assay

This assay determines the concentration of this compound that inhibits cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[7][8][9]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MV4-11 acute myeloid leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells in triplicate, with final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a no-cell control for background luminescence.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Assay Procedure:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log concentration of the compound and determine the IC50 value using non-linear regression.

Hypothetical Data Presentation:

| Concentration (µM) | Average Luminescence | Standard Deviation | % Viability |

| Vehicle Control | 150,000 | 7,500 | 100% |

| 0.01 | 148,500 | 7,425 | 99% |

| 0.1 | 135,000 | 6,750 | 90% |

| 1 | 90,000 | 4,500 | 60% |

| 10 | 30,000 | 1,500 | 20% |

| 100 | 7,500 | 375 | 5% |

Apoptosis Assay

To determine if the observed decrease in cell viability is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[10][11][12] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[13][14]

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[12]

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Hypothetical Data Presentation:

| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Vehicle Control | 95 | 3 | 2 |

| Compound (IC50) | 40 | 35 | 25 |

| Compound (2x IC50) | 15 | 45 | 40 |

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest. It involves staining the DNA of fixed cells with propidium iodide and analyzing the DNA content by flow cytometry.[15][16]

Protocol: Cell Cycle Analysis with Propidium Iodide

-

Cell Treatment: Treat cells with this compound at relevant concentrations for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[15]

-

Staining:

-

Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence in a linear scale.[15]

-

Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Data Presentation:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55 | 30 | 15 |

| Compound (IC50) | 70 | 15 | 15 |

Target Engagement and Pathway Analysis

Western blotting can be used to determine if this compound inhibits the phosphorylation of downstream targets in the postulated signaling pathway, such as eIF4E.[1][18]

Protocol: Western Blot for Phosphorylated Proteins

-

Sample Preparation: Treat cells with the compound for a short duration (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.[18][19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[19]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[19]

-

Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins.[18][19]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-eIF4E) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein (e.g., anti-total-eIF4E) to serve as a loading control.[20]

Hypothetical Data Presentation:

| Treatment | p-eIF4E/total eIF4E Ratio |

| Vehicle Control | 1.0 |

| Compound (0.1 µM) | 0.8 |

| Compound (1 µM) | 0.4 |

| Compound (10 µM) | 0.1 |

Section 2: Antimicrobial Efficacy Evaluation

Pyrimidine derivatives have also been shown to possess antimicrobial properties.[15] The following protocols are designed to determine the minimum concentration of this compound required to inhibit or kill bacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23] The broth microdilution method is a common technique for determining the MIC.[24][25]

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. What are MNK modulators and how do they work? [synapse.patsnap.com]

- 3. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. The Mitogen-Activated Protein Kinase Signal-Integrating Kinase Mnk2 Is a Eukaryotic Initiation Factor 4E Kinase with High Levels of Basal Activity in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 19. researchgate.net [researchgate.net]

- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

Application of 5-(o-tolyl)Pyrimidin-2-ol in Cancer Cell Line Studies

Disclaimer: Extensive literature searches did not yield specific studies on the application of 5-(o-tolyl)Pyrimidin-2-ol in cancer cell line research. The following application notes and protocols are representative examples based on the activities of structurally related pyrimidine derivatives and are intended to serve as a general guide for researchers.[1][2] The provided data is hypothetical and should be confirmed through dedicated experimental work.

Representative Application Notes

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties.[1] Many pyrimidine-based compounds exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a hypothetical framework for investigating the anticancer potential of this compound.

Hypothesized Mechanism of Action

Based on related pyrimidine analogs, this compound is hypothesized to act as an inhibitor of protein kinases involved in cancer cell signaling. A potential mechanism could involve the inhibition of Receptor Tyrosine Kinases (RTKs) such as EGFR or VEGFR, or downstream kinases in the MAPK or PI3K/Akt signaling pathways. This inhibition would be expected to lead to cell cycle arrest and induction of apoptosis in cancer cells.

Quantitative Data Summary

Table 1: Representative Antiproliferative Activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 8.5 |

| MCF-7 | Breast Adenocarcinoma | 12.2 |

| HCT116 | Colon Carcinoma | 5.8 |

| HeLa | Cervical Cancer | 15.1 |

Table 2: Representative Apoptosis Induction by this compound in HCT116 cells after 48h treatment.

| Treatment Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |

| 0 (Control) | 2.1 | 1.5 | 3.6 |

| 5 | 15.3 | 8.9 | 24.2 |

| 10 | 28.7 | 15.4 | 44.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).

Western Blotting

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, EGFR, Akt, p-Akt, GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Caption: Experimental workflow for assessing the in vitro anticancer effects of a novel compound.

Caption: A representative receptor tyrosine kinase signaling pathway often targeted by anticancer pyrimidine derivatives.

References

Application Notes and Protocols for Pyrimidine-Based Kinase Probes

Disclaimer: Extensive literature searches did not yield specific data for "5-(o-tolyl)pyrimidin-2-ol" as a chemical probe for any particular kinase. The following application notes and protocols are based on a representative pyrimidine-based kinase inhibitor that targets Aurora Kinase A, a common target for this class of compounds. This information is intended to serve as a comprehensive template and guide for researchers working with similar small molecule kinase inhibitors.

Introduction: Pyrimidine Scaffolds as Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] These heterocyclic compounds are effective mimics of the adenine base of ATP, enabling them to competitively bind to the ATP-binding pocket of a wide range of kinases.[2][3] By occupying this site, they block the transfer of phosphate from ATP to substrate proteins, thereby inhibiting kinase activity and modulating downstream signaling pathways. This mechanism of action makes them valuable tools for studying kinase function and as starting points for drug discovery programs in areas such as oncology and inflammation.

This document provides detailed protocols for the use of a representative pyrimidine-based chemical probe, herein referred to as Pym-Probe-1 (a stand-in for a compound like a 2,4-diaminopyrimidine derivative targeting Aurora Kinase A), for in vitro and cellular assays.

Pym-Probe-1: A Chemical Probe for Aurora Kinase A

Pym-Probe-1 is a potent and selective ATP-competitive inhibitor of Aurora Kinase A (AURKA). AURKA is a serine/threonine kinase that plays a crucial role in mitotic progression, and its dysregulation is implicated in various cancers. Pym-Probe-1 can be utilized to investigate the cellular functions of AURKA and to validate it as a therapeutic target.

Quantitative Data

The inhibitory activity of Pym-Probe-1 against a panel of kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Kinase Target | IC50 (nM) | Assay Type |

| Aurora Kinase A | 15 | Biochemical |

| Aurora Kinase B | 250 | Biochemical |

| Polo-like Kinase 1 (PLK1) | >10,000 | Biochemical |

| Cyclin-dependent kinase 2 (CDK2) | >10,000 | Biochemical |

Note: The data presented here is representative and compiled from literature on similar pyrimidine-based Aurora Kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the IC50 value of Pym-Probe-1 against a specific kinase, such as Aurora Kinase A.

Materials:

-

Recombinant human Aurora Kinase A (active)

-

Biotinylated peptide substrate (e.g., Biotin-LRRWSLG)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Pym-Probe-1 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of Pym-Probe-1 in DMSO. A typical starting concentration is 10 mM.

-

In a 384-well plate, add 2.5 µL of the kinase buffer.

-

Add 2.5 µL of the Pym-Probe-1 dilution or DMSO (for the control).

-

Add 5 µL of a solution containing the kinase and the biotinylated peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This protocol allows for the quantification of Pym-Probe-1 binding to Aurora Kinase A in living cells.

Materials:

-

HEK293 cells

-

Plasmid encoding Aurora Kinase A-NanoLuc® fusion protein

-

NanoBRET™ tracer

-

Opti-MEM® I Reduced Serum Medium

-

Pym-Probe-1 (dissolved in DMSO)

-

White, 96-well cell culture plates

-

Plate reader capable of measuring bioluminescence and fluorescence

Procedure:

-

Transfect HEK293 cells with the Aurora Kinase A-NanoLuc® fusion plasmid.

-

24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.

-

In a 96-well plate, add the cell suspension.

-

Add the NanoBRET™ tracer to all wells at the recommended concentration.

-

Add a serial dilution of Pym-Probe-1 or DMSO to the wells.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Add the Nano-Glo® substrate to all wells.

-

Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) signals.

-

Calculate the NanoBRET™ ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of Pym-Probe-1 on the phosphorylation of a known Aurora Kinase A substrate, such as Histone H3 at Serine 10.

Materials:

-

Cancer cell line known to have active Aurora Kinase A (e.g., HCT116)

-

Pym-Probe-1 (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total-Histone H3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed HCT116 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of Pym-Probe-1 (and a DMSO control) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Histone H3 signal to total Histone H3 and the loading control (GAPDH).

Signaling Pathway

Aurora Kinase A is a key regulator of the cell cycle, particularly during mitosis. Its inhibition by Pym-Probe-1 can lead to mitotic arrest and apoptosis. The following diagram illustrates a simplified signaling pathway involving Aurora Kinase A.

Safety and Handling

Pym-Probe-1 is a bioactive small molecule. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Ordering Information

As "this compound" is not a commercially available kinase probe, for researchers interested in pyrimidine-based kinase inhibitors, it is recommended to search vendor catalogs for specific, well-characterized compounds targeting the kinase of interest (e.g., Aurora Kinase A inhibitors).

References

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their versatile chemical nature allows for the synthesis of diverse compound libraries, making them ideal candidates for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates. This document provides detailed application notes and protocols for the HTS of pyrimidine derivatives, with a focus on anticancer drug discovery. The methodologies outlined are designed to be adaptable for various research settings, from academic laboratories to industrial drug development facilities.

Data Presentation: Efficacy of Pyrimidine Derivatives

The following tables summarize the inhibitory activities of various pyrimidine derivatives against a panel of cancer cell lines and protein kinases. This quantitative data is essential for identifying promising hit compounds and understanding structure-activity relationships (SAR).

Table 1: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Citation |

| Indazol-pyrimidine 4f | MCF-7 (Breast) | Cytotoxicity | 1.629 | [1] |

| Indazol-pyrimidine 4i | MCF-7 (Breast) | Cytotoxicity | 1.841 | [1] |

| Indazol-pyrimidine 4a | A549 (Lung) | Cytotoxicity | 3.304 | [1] |

| Indazol-pyrimidine 4i | A549 (Lung) | Cytotoxicity | 2.305 | [1] |

| Indazol-pyrimidine 4i | Caco-2 (Colon) | Cytotoxicity | 4.990 | [1] |

| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Cytotoxicity | 25.4 | [2] |

| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | Cytotoxicity | 24.4 | [2] |

| Thiazolo[4,5-d]pyrimidine 3b | MCF-7 (Breast) | Cytotoxicity | 28.2 | [2] |

| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast) | Antiproliferative | 43.4 | [3] |

| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast) | Antiproliferative | 39.0 | [3] |

| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 (Breast) | Antiproliferative | 35.9 | [3] |

| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 (Breast) | Antiproliferative | 35.1 | [3] |

| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | Cytotoxicity | 0.57 | [4] |

| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver) | Cytotoxicity | 0.99 | [4] |

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Citation |

| Pyrido[2,3-d]pyrimidine 4 | PIM-1 | Enzymatic | 11.4 | [4] |

| Pyrido[2,3-d]pyrimidine 10 | PIM-1 | Enzymatic | 17.2 | [4] |

| Pyrazolo[1,5-a]pyrimidine 6t | CDK2 | Enzymatic | 90 | [5] |

| Pyrazolo[1,5-a]pyrimidine 6s | CDK2 | Enzymatic | 230 | [5] |

| Pyrazolo[1,5-a]pyrimidine 6s | TRKA | Enzymatic | 450 | [5] |

| Pyrimidine-5-carbonitrile 6 | EGFR | Enzymatic | 8.29 | [6] |

| Thieno[2,3-d]pyrimidine 20b | EGFR | Enzymatic | 2.5 | [6] |

| Pyrazolo[3,4-d]pyrimidine derivative | COX-2 | Enzymatic | 89 - 135 | [7] |

Experimental Protocols

Detailed methodologies for key HTS experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: High-Throughput Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and its inhibition by pyrimidine derivatives.[2]

Materials:

-

Kinase of interest

-

Pyrimidine derivative library (dissolved in DMSO)

-

Substrate specific to the kinase

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare Kinase Reaction Buffer: Prepare the kinase reaction buffer according to the specific requirements of the target kinase.

-

Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each pyrimidine derivative from the library into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.

-

Prepare Kinase/Substrate Mixture: Prepare a mixture of the kinase and its specific substrate in the reaction buffer. The final concentration of each should be optimized for the specific assay.

-

Initiate Kinase Reaction: Add 5 µL of the kinase/substrate mixture to each well of the assay plate.

-

Add ATP: To start the reaction, add 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound by comparing the signal from the compound-treated wells to the positive (no inhibitor) and negative (no kinase) control wells. Determine the IC50 values for active compounds by performing dose-response experiments.

Protocol 2: Cell-Based High-Content Cytotoxicity Assay

This protocol outlines a high-content screening assay to assess the cytotoxicity of pyrimidine derivatives using the U2OS osteosarcoma cell line.[3][8]

Materials:

-

U2OS cells

-

DMEM supplemented with 10% FBS and penicillin-streptomycin

-

Pyrimidine derivative library (dissolved in DMSO)

-

DAPI (4',6-diamidino-2-phenylindole)

-

TOTO-3 Iodide

-

Anti-phospho-Histone H3 antibody

-

Fluorescently labeled secondary antibody

-

96-well or 384-well clear-bottom imaging plates

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed U2OS cells into imaging plates at a density of 4,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[3]

-

Compound Treatment: Treat the cells with the pyrimidine derivatives at a final concentration of 10-20 µM.[3] Include appropriate vehicle (DMSO) and positive (e.g., doxorubicin) controls.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[3]

-

Cell Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA in PBS.

-